Ethyl 1-(1,3-benzodioxol-5-yl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate
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Overview
Description
Ethyl 1-(1,3-benzodioxol-5-yl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate is a synthetic organic compound that belongs to the cinnoline family. This compound features a benzodioxole moiety, which is a common structural motif in various bioactive molecules. The presence of the ethyl ester and the cinnoline core makes it a compound of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(1,3-benzodioxol-5-yl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized from catechol through a series of reactions including methylenation.
Construction of the Cinnoline Core: The cinnoline core is formed through cyclization reactions involving appropriate precursors such as hydrazine derivatives and ortho-substituted aromatic aldehydes.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(1,3-benzodioxol-5-yl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 1-(1,3-benzodioxol-5-yl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties due to its ability to interact with biological targets such as tubulin.
Pharmaceutical Research: The compound is explored for its potential use in drug development, particularly for its anti-inflammatory and cytotoxic activities.
Biological Studies: It is used in studies to understand its mechanism of action and its effects on cellular processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(1,3-benzodioxol-5-yl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate involves its interaction with molecular targets such as tubulin. This interaction can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also inhibit enzymes such as cyclooxygenase (COX), contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety and is studied for its therapeutic potential.
Benzodioxole derivatives: Various benzodioxole derivatives are explored for their biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
Ethyl 1-(1,3-benzodioxol-5-yl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate is unique due to its specific structural features, such as the combination of the benzodioxole moiety with the cinnoline core and the ethyl ester group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 1-(1,3-benzodioxol-5-yl)-4-oxocinnoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-2-23-18(22)16-17(21)12-5-3-4-6-13(12)20(19-16)11-7-8-14-15(9-11)25-10-24-14/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSVWOBMCKYTJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=CC=CC=C2C1=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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